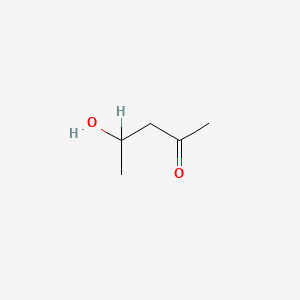

4-Hydroxypentan-2-one

Beschreibung

Overview and Significance in Contemporary Chemical Science

4-Hydroxypentan-2-one is an organic compound that is garnering significant attention in modern chemical research. Its unique molecular structure, featuring both a hydroxyl and a ketone functional group, underpins its versatile applications across various scientific and industrial domains.

This compound is classified as a β-hydroxy ketone. This means it has a hydroxyl group (-OH) located on the beta-carbon, which is the second carbon atom from the carbonyl group (C=O). This structural arrangement is pivotal to its chemical reactivity, enabling it to participate in a variety of chemical transformations. The presence of both a hydroxyl and a ketone group allows for diverse reactions, including aldol (B89426) condensations and cyclizations. drugbank.comgoogle.com

The dual functionality of this compound makes it a valuable intermediate in organic synthesis. solubilityofthings.comguidechem.com It serves as a building block for creating more complex molecules. guidechem.com For instance, it is utilized in aldol condensation reactions to form carbon-carbon bonds, a fundamental process in organic chemistry. The compound can also be dehydrated to yield pent-3-ene-2-one, a precursor for synthesizing pyrones. Its versatility is further demonstrated by its use in the synthesis of sordidin (B3419946), the aggregation pheromone of the banana weevil, and other cyclopentanoid natural products. rsc.orgthieme-connect.com

The utility of this compound extends to several industries. In the pharmaceutical sector , it is a precursor for synthesizing various compounds and has been investigated for its potential biological activities, including cytotoxic properties against cancer cells. solubilityofthings.comguidechem.comrjptonline.org Research has shown its potential as an anti-colorectal cancer agent. rjptonline.orgresearchgate.net It is also used in the synthesis of pyrimidine (B1678525) compounds that act as vaccine adjuvants. google.com

In the agrochemical industry , derivatives of this compound, such as pyrazoles, play a vital role. researchgate.netarkat-usa.org Many agrochemicals, including pesticides and fungicides, are chiral compounds, and this compound serves as a chiral building block. muni.cz

Within the specialty chemical industry , it is used as a solvent and an intermediate for producing various chemicals. It finds application in the manufacturing of flavoring agents and fragrances. solubilityofthings.comguidechem.com

Nomenclature and Stereochemical Considerations

The precise naming and understanding of the three-dimensional structure of this compound are crucial for its scientific application.

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is this compound. nih.govsigmaaldrich.com This name indicates a five-carbon chain ("pentan-") with a ketone group at the second position ("-2-one") and a hydroxyl group at the fourth position ("4-hydroxy-"). The compound is also known by other synonyms such as 4-hydroxy-2-pentanone. nih.govnist.gov

Table 1: Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 4161-60-8 |

| Molecular Formula | C5H10O2 |

| InChI Key | PCYZZYAEGNVNMH-UHFFFAOYSA-N |

| SMILES | CC(CC(=O)C)O |

The carbon atom at the fourth position in this compound is a chiral center, meaning it is attached to four different groups. This chirality results in the existence of two non-superimposable mirror images, known as enantiomers: (R)-4-hydroxypentan-2-one and (S)-4-hydroxypentan-2-one. chegg.com

These enantiomers are of significant academic interest because they can exhibit different biological activities and are valuable as chiral building blocks in asymmetric synthesis. For example, (R)-4-hydroxypentan-2-one is a starting material in the synthesis of (1S,3R,5R,7S)-sordidin. thieme-connect.com The separation of these enantiomers can be achieved through methods like liquid chromatography of their diastereomeric esters. researchgate.net The distinct properties and potential applications of each enantiomer make their individual synthesis and study a key area of research. nih.govlookchem.com

Table 2: Enantiomers of this compound

| Enantiomer | IUPAC Name | CAS Number |

|---|---|---|

| (R)-enantiomer | (4R)-4-hydroxypentan-2-one | 63315-69-5 |

| (S)-enantiomer | (4S)-4-hydroxypentan-2-one | 73836-68-7 |

Isomeric Forms and Their Interconversion Dynamics

This compound is a molecule that exhibits several forms of isomerism, leading to a complex dynamic interplay between its different structures in solution. The primary isomeric forms include stereoisomers (enantiomers), keto-enol tautomers, and cyclic hemiketals. The interconversion between these forms is governed by chemical equilibria that are sensitive to environmental conditions such as solvent and pH.

Stereoisomerism

The carbon atom at the fourth position (C4) in the this compound molecule is a chiral center, as it is bonded to four different groups: a hydroxyl group (-OH), a methyl group (-CH₃), a hydrogen atom (-H), and a methyl-ketone group (-CH₂C(O)CH₃). docbrown.info This chirality gives rise to the existence of two non-superimposable mirror-image isomers known as enantiomers: (4R)-4-hydroxypentan-2-one and (4S)-4-hydroxypentan-2-one. docbrown.infonih.gov

These enantiomers are optically active and possess identical physical properties except for the direction in which they rotate plane-polarized light. Spontaneous interconversion between these enantiomers does not occur. Their separation, or chiral resolution, requires specialized chemical or chromatographic techniques. jiangnan.edu.cn A documented method for obtaining the pure enantiomers involves the generation of diastereomeric esters from racemic this compound, which can then be separated by liquid chromatography, followed by hydrolysis to yield the individual (R)- and (S)-enantiomers. researchgate.net

Keto-Enol Tautomerism

Like other carbonyl compounds with an alpha-hydrogen, this compound exists in equilibrium with its corresponding enol forms. byjus.commasterorganicchemistry.com This type of constitutional isomerism, known as tautomerism, involves the migration of a proton and the shifting of bonding electrons. byjus.com The interconversion between the keto and enol forms is a dynamic equilibrium that can be catalyzed by either acid or base. chemistrysteps.com

The equilibrium for simple, non-conjugated ketones typically lies heavily on the side of the keto form, which is generally more stable. masterorganicchemistry.com Factors that can influence and potentially stabilize the enol form include conjugation, intramolecular hydrogen bonding, and aromaticity, though these are less significant for the primary enol forms of this compound. masterorganicchemistry.com

Intramolecular Cyclization: Hemiketal Formation

The linear, open-chain structure of this compound can undergo an intramolecular cyclization. The hydroxyl group on C4 is positioned to act as a nucleophile, attacking the electrophilic carbonyl carbon at C2. This reversible reaction forms a stable five-membered cyclic hemiketal. This cyclization is a common and often favored process for γ-hydroxy aldehydes and ketones. researchgate.net

The resulting cyclic structure is a substituted tetrahydrofuran, specifically 2,5-dimethyltetrahydrofuran-2-ol. The formation of this ring creates a new stereocenter at the original carbonyl carbon (C2), which is now referred to as the anomeric carbon. This leads to the formation of two new diastereomers, known as anomers, designated based on the orientation of the new hydroxyl group at C2 relative to the other substituents on the ring. The equilibrium between the open-chain hydroxyketone and its cyclic hemiketal forms is a key dynamic process. Studies on related γ- and δ-hydroxy carbonyl compounds show that the cyclic hemiacetal or hemiketal form is often thermodynamically favored in solution. researchgate.net

The table below summarizes the primary isomeric forms of this compound and the nature of their interconversion.

| Isomeric Form | Type of Isomerism | Description | Interconversion Dynamics |

| (R)-4-hydroxypentan-2-one | Stereoisomerism (Enantiomer) | One of a pair of non-superimposable mirror-image molecules due to the chiral center at C4. docbrown.info | Does not interconvert spontaneously. Requires a chemical reaction to break and form bonds at the chiral center. |

| (S)-4-hydroxypentan-2-one | Stereoisomerism (Enantiomer) | The mirror image of the (R)-enantiomer. docbrown.info | Does not interconvert spontaneously. Separation is achieved via methods like chiral chromatography. jiangnan.edu.cnresearchgate.net |

| This compound | Tautomerism (Keto form) | The standard ketone structure of the molecule. byjus.com | In rapid equilibrium with its enol forms, though the keto form is heavily favored for simple ketones. masterorganicchemistry.com |

| Pent-1-en-2,4-diol / Pent-2-en-2,4-diol | Tautomerism (Enol form) | Isomers containing a carbon-carbon double bond and a hydroxyl group on one of the double-bonded carbons. byjus.comchemistrysteps.com | In rapid, typically acid- or base-catalyzed, equilibrium with the keto form. chemistrysteps.com |

| 2,5-dimethyltetrahydrofuran-2-ol | Structural Isomerism (Cyclic Hemiketal) | A five-membered ring formed by intramolecular reaction of the hydroxyl and ketone groups. researchgate.net | Exists in a dynamic equilibrium with the open-chain (keto) form in solution. researchgate.net |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-hydroxypentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4(6)3-5(2)7/h4,6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYZZYAEGNVNMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70864393 | |

| Record name | 4-Hydroxypentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4161-60-8 | |

| Record name | 4-Hydroxy-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4161-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxypentan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004161608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC263780 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxypentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxypentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies and Reaction Pathways

Established Laboratory and Industrial Synthesis Routes

The production of 4-hydroxypentan-2-one relies on well-understood organic reactions, primarily aldol (B89426) condensation and reduction methodologies. These routes offer viable pathways to the target molecule, with ongoing research focused on optimizing reaction conditions for improved yield, selectivity, and industrial applicability.

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis and represents a primary route for the synthesis of this compound. amherst.edumagritek.com This strategy involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound. libretexts.org

The synthesis of this compound is achieved via a crossed aldol condensation between acetone (B3395972) and acetaldehyde (B116499). In this reaction, a base catalyst is employed to deprotonate the α-carbon of acetone, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of acetaldehyde. Subsequent protonation of the resulting alkoxide yields the target molecule, this compound. magritek.comlibretexts.org

The general mechanism for the base-catalyzed aldol reaction proceeds in the following steps:

Enolate formation: A base, such as hydroxide (B78521), removes an acidic α-hydrogen from acetone to form a resonance-stabilized enolate.

Nucleophilic attack: The enolate attacks the carbonyl carbon of acetaldehyde, forming a new carbon-carbon bond and an alkoxide intermediate. libretexts.org

Protonation: The alkoxide is protonated by a protic solvent (e.g., water or ethanol) to yield the final β-hydroxy ketone, this compound. libretexts.org

This mixed aldol reaction can potentially lead to four different products due to the possibility of self-condensation of both acetone and acetaldehyde. However, the reaction can be directed towards the desired product by carefully controlling the reaction conditions, such as the slow addition of the aldehyde to a mixture of the ketone and the base. mnstate.edu

The efficiency of the aldol condensation is highly dependent on the choice of catalyst and the reaction conditions. While specific optimization data for the synthesis of this compound is not extensively detailed in publicly available literature, general principles of aldol condensations can be applied.

Catalysts: A variety of base catalysts can be employed, ranging from common laboratory reagents to more advanced solid catalysts.

Homogeneous Base Catalysts: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are frequently used due to their low cost and effectiveness. libretexts.org The concentration of the base is a critical parameter to control, as higher concentrations can promote side reactions and dehydration of the aldol product.

Heterogeneous Catalysts: Solid base catalysts, such as hydrotalcites and metal oxides (e.g., TiO2), offer advantages in terms of catalyst separation and recycling, which is particularly beneficial for industrial processes. mdpi.comescholarship.org These catalysts can provide a combination of acidic and basic sites that can influence the reaction pathway and selectivity. semanticscholar.org

Temperature: The reaction temperature plays a crucial role in the outcome of the aldol condensation. Lower temperatures generally favor the formation of the β-hydroxy ketone (the aldol addition product) and minimize dehydration to the α,β-unsaturated ketone. researchgate.net Conversely, higher temperatures tend to promote the elimination of water, leading to the condensation product. libretexts.org

pH: The pH of the reaction medium, directly related to the concentration and strength of the base catalyst, influences the rate of both the enolate formation and the subsequent nucleophilic attack. Optimal pH is a balance between achieving a sufficient rate of reaction while minimizing side reactions such as Cannizzaro reactions or multiple aldol additions.

Illustrative Data on Aldol Condensation Conditions (General)

| Parameter | Condition | Expected Outcome on Selectivity and Yield |

|---|---|---|

| Catalyst | Dilute NaOH or KOH | Favors aldol addition, but can be difficult to separate. |

| Solid base catalysts (e.g., Hydrotalcites, TiO₂) | Allows for easier catalyst recovery and can improve selectivity. | |

| Temperature | Low (e.g., 0-25 °C) | Favors the formation of the β-hydroxy ketone and reduces dehydration. |

| High (e.g., >50 °C) | Promotes dehydration to the α,β-unsaturated ketone. | |

| pH | Mildly basic | Can improve selectivity by minimizing side reactions. |

| Strongly basic | Increases reaction rate but may lead to more byproducts. |

For industrial-scale production, moving from batch to continuous processing offers significant advantages in terms of safety, efficiency, and consistency. Continuous flow reactors, such as microreactors or packed-bed reactors, provide excellent heat and mass transfer, allowing for precise control over reaction parameters like temperature and residence time. studylib.netresearchgate.net

An alternative synthetic approach to this compound involves the reduction of a suitable precursor. A logical precursor for this transformation is 2,4-pentanedione, a β-diketone. The challenge in this methodology lies in the selective reduction of one of the two carbonyl groups to a hydroxyl group.

The selective mono-reduction of a β-diketone like 2,4-pentanedione to a β-hydroxyketone is a non-trivial synthetic challenge, as both carbonyl groups are susceptible to reduction. The choice of the reducing agent and the reaction conditions are critical to achieve the desired chemoselectivity.

Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride is a much more powerful and less selective reducing agent than NaBH₄. masterorganicchemistry.comlibretexts.org It readily reduces a wide range of carbonyl compounds, including ketones, to alcohols. slideshare.net Due to its high reactivity, achieving a selective mono-reduction of 2,4-pentanedione with LiAlH₄ would be extremely challenging. It is highly probable that the use of LiAlH₄ would lead to the over-reduction of both carbonyl groups, resulting in the formation of 2,4-pentanediol (B147393) as the major product. Therefore, LiAlH₄ is generally not the reagent of choice for such a delicate selective transformation.

Comparative Reactivity of Hydride Reagents for Ketone Reduction

| Hydride Reagent | Relative Reactivity | Selectivity for Mono-reduction of Diketones | Typical Solvents |

|---|---|---|---|

| Sodium Borohydride (B1222165) (NaBH₄) | Milder | Potentially achievable under controlled conditions (low temperature, limited stoichiometry), but may result in mixtures. | Protic solvents (e.g., methanol, ethanol) |

| Lithium Aluminum Hydride (LiAlH₄) | Stronger | Very difficult to achieve; over-reduction to the diol is highly likely. | Aprotic solvents (e.g., diethyl ether, THF) |

Oxidation of Precursors

An alternative synthetic approach is the oxidation of a suitable alcohol precursor. This method relies on the selective oxidation of a secondary alcohol to a ketone while leaving other functional groups intact.

The selective oxidation of a secondary alcohol, such as a protected 4-pentanol derivative, can yield a ketone. Pyridinium chlorochromate (PCC) is a widely used reagent for this purpose. wikipedia.orglibretexts.orgmasterorganicchemistry.com PCC is known for its ability to oxidize primary and secondary alcohols to aldehydes and ketones, respectively, with minimal over-oxidation. libretexts.orgmasterorganicchemistry.comresearchgate.net The reaction is typically carried out in a solvent like dichloromethane (B109758). wikipedia.orgresearchgate.net The general reaction is: 2 [C₅H₅NH][CrO₃Cl] + 3 R₂CHOH → 2 [C₅H₅NH]Cl + Cr₂O₃ + 3 R₂C=O + 3 H₂O. wikipedia.org

| Oxidizing Agent | Typical Application | Solvent |

| Pyridinium Chlorochromate (PCC) | Oxidation of primary and secondary alcohols to aldehydes and ketones. wikipedia.orglibretexts.orgmasterorganicchemistry.com | Dichloromethane wikipedia.org |

| TEMPO-based catalysts | Selective oxidation of primary and secondary alcohols to aldehydes and ketones. nih.gov | Solvent-free (ball milling) or various organic solvents. nih.gov |

| o-Iodoxybenzoic acid (IBX) | Oxidation of alcohols to carbonyl compounds. organic-chemistry.org | Water/acetone mixture. organic-chemistry.org |

The selective oxidation of one of the two hydroxyl groups in pentane-2,4-diol provides a direct route to this compound. This transformation requires a reagent that can selectively oxidize a secondary alcohol in the presence of another. Catalytic systems, such as those employing iridium-rhenium oxide on a silica (B1680970) support (Ir-ReOₓ/SiO₂), have shown high activity and selectivity for the dehydrogenation of vicinal diols to α-hydroxy ketones. elsevierpure.com Similarly, manganese-based catalysts with hydrogen peroxide can be used for the selective oxidation of vicinal diols. nih.gov

Emerging and Specialized Synthetic Approaches

Modern synthetic chemistry continues to evolve, offering novel methods for the preparation of β-hydroxy ketones like this compound. These approaches often focus on improving efficiency, selectivity, and sustainability.

One such area is the development of direct aldol reactions, which can be considered an analogue of aldolase (B8822740) type II enzymes, to produce chiral β-hydroxy ketones with high chemical yields and enantioselectivity. nih.gov Another innovative method is the "umpolung" strategy, which inverts the normal polarity of a functional group. researchgate.netorganic-chemistry.org For instance, N-heterocyclic carbenes can catalyze the synthesis of aldol products by generating a nucleophile from an enal, which then attacks an electrophile. organic-chemistry.org

Furthermore, processes for producing β-hydroxy ketones through the crossed condensation of an aldehyde with a ketone in the presence of a catalyst, such as a hydroxide or alkoxide of an alkali metal, are being refined to allow for faster reaction times and reduced by-product formation. patsnap.com These emerging techniques hold promise for more efficient and environmentally friendly syntheses of this compound and related compounds.

Biocatalytic and Enzymatic Synthesis

The use of biocatalysts, such as isolated enzymes or whole-cell systems, offers a green and highly selective alternative to traditional chemical synthesis. These methods are prized for their ability to operate under mild conditions and to achieve unparalleled levels of stereoselectivity, which is crucial for producing enantiomerically pure compounds.

The synthesis of enantiomerically pure this compound can be achieved through the stereoselective reduction of a prochiral precursor, 2,4-pentanedione (acetylacetone). Ketoreductases (KREDs) and other carbonyl-reducing enzymes are adept at distinguishing between the two chemically equivalent carbonyl groups in such a symmetrical diketone. The enzyme selectively reduces one carbonyl group, creating a chiral center at the C4 position with high enantiomeric excess (e.e.). This biocatalytic approach avoids the formation of racemic mixtures, thereby eliminating the need for subsequent chiral resolution steps. The high chemo- and regioselectivity of these enzymes prevents over-reduction to the corresponding diol and ensures that only the desired β-hydroxyketone is formed.

Alcohol dehydrogenases (ADHs) are a well-studied class of enzymes capable of catalyzing the asymmetric reduction of prochiral ketones with high stereospecificity. researchgate.net A notable example is the carbonyl reductase 2 (CPCR2) from the yeast Candida parapsilosis, an NADH-dependent enzyme known for its catalytic efficiency. york.ac.ukmdpi.com This enzyme, along with others from the same organism, often exhibits anti-Prelog stereoselectivity, meaning it delivers a hydride to the Re-face of the carbonyl group. nih.govnih.gov In the case of reducing a precursor like 2,4-pentanedione, this specificity leads to the formation of (S)-4-hydroxypentan-2-one. The predictability of this stereochemical outcome makes ADHs like CPCR2 powerful tools for synthesizing specific, optically active isomers of β-hydroxyketones required for pharmaceutical intermediates and other fine chemicals. nih.govconsensus.app

| Parameter | Description | Significance |

|---|---|---|

| Enzyme Source | Candida parapsilosis | Provides a robust and well-characterized carbonyl reductase. york.ac.uk |

| Cofactor | NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form) | Serves as the hydride donor for the reduction reaction. |

| Stereoselectivity | Typically anti-Prelog | Yields the (S)-enantiomer of the corresponding alcohol from a prochiral ketone. nih.govnih.gov |

| Substrate | Prochiral ketones (e.g., 2,4-Pentanedione) | Allows for the direct synthesis of a chiral β-hydroxyketone. |

| Product Purity | High enantiomeric excess (e.e.) | Eliminates the need for chiral separation, improving process efficiency. mdpi.com |

Continuous Distillation and Microreactor Technologies

Process intensification through continuous manufacturing technologies represents a significant advancement over traditional batch processing. For the synthesis of this compound, continuous distillation and microreactors offer enhanced control, efficiency, and safety.

The synthesis of this compound via the aldol condensation of acetaldehyde and acetone is a reversible reaction. To drive the equilibrium toward the product, continuous removal of this compound from the reaction mixture is an effective strategy. A continuous process can be designed where the reactants are fed into a reactor containing a fixed-bed heterogeneous catalyst. A mixed catalyst system, such as a combination of a basic ion exchange resin and magnesium hydroxide, can provide high activity and stability. The effluent from the reactor is then directly fed into a distillation column. By operating the column under conditions where the higher-boiling this compound is collected at the bottom while unreacted, lower-boiling reactants are recycled back to the reactor, the process can achieve high conversion and purity. This integrated reaction-distillation approach minimizes side reactions and simplifies product purification.

Microreactors, or continuous flow reactors, offer significant advantages for reactions like the aldol condensation, which is often exothermic. nih.gov The high surface-area-to-volume ratio inherent in microreactors allows for extremely efficient heat exchange, preventing the formation of hot spots that can lead to undesirable side reactions and byproduct formation. nih.gov This precise temperature control, combined with superior mass transfer, results in faster reaction rates and higher selectivity. Furthermore, the small internal volume of microreactors enhances safety, particularly when working with reactive intermediates. nih.gov By precisely controlling the residence time of the reactants in the catalytic zone, microreactor systems enable fine kinetic control over the synthesis, leading to a more consistent and higher-quality product stream.

Stereoselective Synthesis of Chiral Derivatives

Enantiomerically pure this compound is a versatile chiral building block. Its bifunctional nature—containing both a hydroxyl and a ketone group—allows it to be a starting point for the synthesis of a wide array of more complex chiral molecules and derivatives. The existing stereocenter at the C4 position can direct the stereochemical outcome of subsequent transformations.

The synthesis of related chiral β-hydroxy ketones and their derivatives often relies on powerful asymmetric catalytic methods. wikipedia.org For instance, the Noyori asymmetric hydrogenation, which uses ruthenium-BINAP catalysts, is a well-established method for the enantioselective reduction of β-ketoesters to produce chiral β-hydroxyesters with very high enantioselectivity. nih.gov Similarly, transition metal-catalyzed transfer hydrogenation can convert prochiral ketones into chiral alcohols. wikipedia.org These methods provide access to a variety of chiral derivatives that may not be directly accessible from a single precursor. The resulting chiral molecules, such as protected 4-hydroxycyclopentenones, are considered "privileged building blocks" due to their utility in the synthesis of diverse and biologically active natural products, including alkaloids and terpenes. nih.gov

| Reaction Type | Catalyst/Reagent Example | Chiral Derivative Produced | Significance |

|---|---|---|---|

| Asymmetric Hydrogenation | Ru-BINAP Complexes | Chiral 1,3-diols | Provides access to key stereochemical motifs found in natural products. |

| Asymmetric Transfer Hydrogenation | Chiral Rhodium or Ruthenium catalysts | Enantiopure secondary alcohols | A versatile method for producing a wide range of chiral alcohols. wikipedia.org |

| Enzyme-Catalyzed Desymmetrization | Lipases, Esterases | Chiral hydroxy-esters from meso-diols | An effective enzymatic strategy for creating chirality. nih.gov |

| Directed Aldol Reaction | Chiral auxiliaries or catalysts | Syn- or anti-1,3-diols and polyketides | Allows for the construction of complex carbon skeletons with precise stereocontrol. |

Reaction Mechanisms and Kinetics

Under strong acidic conditions and heat, this compound, like other secondary alcohols, undergoes dehydration to yield an alkene. libretexts.org This elimination reaction proceeds through a carbocation intermediate via an E1 mechanism. libretexts.org

In an acidic medium, two key protonation events can occur with this compound. The first is the reversible protonation of the carbonyl oxygen. This leads to the formation of an oxonium ion, which is a key intermediate in the acid-catalyzed keto-enol tautomerization. A base (such as a water molecule) can then abstract an alpha-hydrogen, leading to the formation of the corresponding enol.

The second, and more consequential for dehydration, is the protonation of the hydroxyl group's oxygen atom. study.com The lone pair of electrons on the hydroxyl oxygen attacks a proton (H+) from the acid, forming a protonated alcohol, specifically an alkyloxonium ion. libretexts.org This ion is an excellent leaving group. libretexts.org Research on the similar compound 4-hydroxy-4-methyl-2-pentanone indicates that the activation energy for this protonation step is approximately 7.3 kcal/mol. researchgate.net

Following the protonation of the hydroxyl group, the dehydration proceeds via a unimolecular elimination (E1) mechanism. libretexts.org

Formation of a Carbocation: The C-O bond in the alkyloxonium ion breaks, and the leaving group departs as a neutral water molecule. This results in the formation of a secondary carbocation at carbon 4. study.comyoutube.com

Deprotonation: A weak base, typically a water molecule, abstracts a proton from a carbon atom adjacent to the carbocation (a β-hydrogen). libretexts.orgyoutube.com In the case of the pentan-2-one-4-yl cation, a proton is removed from carbon 3.

Alkene Formation: The electrons from the broken C-H bond move to form a new pi bond between carbons 3 and 4, neutralizing the positive charge and forming the final product, pent-3-en-2-one, an α,β-unsaturated ketone. study.com

The thermal decomposition of β-hydroxy ketones, such as this compound, typically proceeds via a retro-aldol reaction. scispace.comacs.org Detailed studies on the closely related compound 4-hydroxy-2-butanone (B42824) provide significant insight into the mechanism and kinetics of this process. researchgate.net

The thermolysis is a homogeneous, unimolecular reaction that follows first-order kinetics. researchgate.net The proposed mechanism involves a concerted, six-membered cyclic transition state. In this transition state, the hydroxyl hydrogen is transferred to the carbonyl oxygen, while the C2-C3 bond cleaves and the C1-C2 pi bond breaks simultaneously. For this compound, this process would lead to the formation of acetone and acetaldehyde.

Experimental studies on the decomposition of 4-hydroxy-2-butanone in an m-xylene (B151644) solution have determined the rate constants at various temperatures. These findings serve as a strong analogue for the kinetic behavior of this compound.

| Temperature (K) | Experimental Rate Constant, k (s-1) |

|---|---|

| 483.15 | 1.55 x 10-5 |

| 493.15 | 3.33 x 10-5 |

| 503.15 | 6.91 x 10-5 |

Computational studies support that the reaction is slightly asynchronous, with the bond-breaking processes being more advanced than the bond-forming processes in the transition state. researchgate.net The calculated Gibbs energies of activation show good agreement with the experimental values, reinforcing the proposed mechanism. researchgate.net

Oxidation Reactions

The bifunctional nature of this compound, containing both a ketone and a secondary alcohol, allows for selective oxidation reactions to produce derivatives with increased molecular complexity.

Oxidation of the secondary alcohol group in this compound yields a 1,3-dicarbonyl compound, specifically pentane-2,4-dione. This transformation can be achieved using common oxidizing agents that convert secondary alcohols to ketones, such as chromium-based reagents or under milder Swern or Dess-Martin conditions. The resulting diketone is a highly versatile synthetic intermediate, known for its ability to form stable enolates and act as a ligand in coordination chemistry.

This compound is a key precursor in the chemical synthesis of maltol (B134687) (2-methyl-3-hydroxy-4-pyrone), a naturally occurring organic compound used primarily as a flavor enhancer. google.comscispace.com Maltol imparts the sweet, caramel-like scent and flavor characteristic of freshly baked goods and cotton candy. atamanchemicals.com The synthesis begins with this compound, which itself can be formed from the condensation of acetone and acetaldehyde. google.com

The conversion of this compound to maltol proceeds through a sequence of reactions:

Formylation: The β-hydroxyketone reacts with a formate (B1220265) ester, such as ethyl formate, in a basic medium. This step introduces a formyl group onto the molecule. google.com

Cyclization: The formylated intermediate is then treated with an acid catalyst. This promotes an intramolecular cyclization and dehydration to form a 2-methyl-2,3-dihydro-4-pyrone intermediate. google.com

Oxidation: The final step involves the oxidation of the dihydro-pyrone intermediate to yield the aromatic 4-pyrone ring system of maltol. google.com

This synthetic pathway provides an efficient method for producing maltol from readily available starting materials. google.com

Condensation Reactions

Condensation reactions, particularly aldol-type reactions, represent a fundamental strategy in carbon-carbon bond formation for the synthesis of β-hydroxy ketones like this compound.

The synthesis of this compound can be achieved via a crossed or mixed aldol condensation. libretexts.org This reaction involves two different carbonyl compounds, one acting as the nucleophilic enol or enolate and the other as the electrophilic acceptor. libretexts.org For the formation of this compound, the logical precursors are acetone, which provides the enolate, and acetaldehyde, which serves as the electrophile.

The success of such a reaction is contingent on controlling the reaction conditions to favor the desired crossed product over potential self-condensation side products. Key factors in directing the reaction pathway include the differential reactivity of the carbonyl compounds. Aldehydes are generally more reactive electrophiles than ketones, which helps to promote the reaction where the ketone enolate attacks the aldehyde. libretexts.org

The reaction can be catalyzed by either acid or base. In a base-catalyzed mechanism, a base abstracts an α-hydrogen from acetone to form a resonance-stabilized enolate. This enolate then nucleophilically attacks the carbonyl carbon of acetaldehyde. Subsequent protonation of the resulting alkoxide yields the target β-hydroxy ketone, this compound. A significant challenge is to prevent the self-condensation of acetaldehyde and acetone.

A parallel example is the aldol condensation of acetone and formaldehyde (B43269) to produce 4-hydroxy-2-butanone, another important β-hydroxy ketone, which underscores the utility of this synthetic approach. nih.govresearchgate.net

Acid-Catalyzed Reactions with Carboxylic Acids

The hydroxyl group in this compound can undergo reactions typical of secondary alcohols, most notably esterification with carboxylic acids. These reactions are typically catalyzed by strong acids.

When this compound is treated with acetic acid in the presence of an acid catalyst, such as sulfuric acid, it undergoes Fischer esterification to yield 4-acetoxypentan-2-one and water. masterorganicchemistry.com This is a reversible equilibrium-controlled process. masterorganicchemistry.com The reaction mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol's oxygen atom, proton transfer, and subsequent elimination of a water molecule to form the ester. masterorganicchemistry.com

The thermodynamic properties of this reaction system have been studied. Thermochemical data is available for the reverse reaction, the hydrolysis of the corresponding ester. nist.gov The standard enthalpy change (ΔrH°) for the hydrolysis of 4-acetoxypentan-2-one to this compound and acetic acid is a positive value, indicating an endothermic process. nist.gov Consequently, the forward reaction, the esterification of this compound with acetic acid, is exothermic.

| Reaction | Quantity | Value | Units | Method | Reference |

|---|---|---|---|---|---|

| 4-Acetoxypentan-2-one + Water ⇌ this compound + Acetic Acid | ΔrH° | +12 | kJ/mol | Eqk | nist.gov |

Based on this data, the enthalpy of reaction for the forward esterification process is -12 kJ/mol. This negative enthalpy change signifies that the formation of the ester from the alcohol and carboxylic acid releases heat. To drive the equilibrium towards the product side and maximize the yield of the ester, reaction conditions are often manipulated, for instance, by using an excess of one reactant or by removing the water formed during the reaction. masterorganicchemistry.com

Iii. Analytical and Spectroscopic Characterization

Advanced Chromatographic Techniques

Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For 4-Hydroxypentan-2-one, both gas and liquid chromatography methods are employed for qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In the analysis of this compound, the sample is first vaporized and separated on a GC column based on its volatility and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a unique "fingerprint" for the compound, allowing for its unambiguous identification by comparing it to spectral libraries, such as those maintained by the National Institute of Standards and Technology (NIST). nist.govnist.gov The area under the GC peak is proportional to the amount of the compound, enabling the assessment of its purity.

Table 1: GC-MS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₁₀O₂ |

| Molecular Weight | 102.13 g/mol |

| CAS Number | 4161-60-8 |

| Key Mass Fragments (m/z) | Data available in spectral databases like NIST. |

This table summarizes key identifiers for this compound relevant to its GC-MS analysis.

GC-MS is an indispensable tool for analyzing complex mixtures, such as crude extracts from natural products or reaction mixtures from chemical syntheses. nih.gov Its high sensitivity and specificity allow for the detection and identification of numerous compounds within a single run. researchgate.netphcogj.com In the context of natural product chemistry, GC-MS can identify the presence of this compound in essential oils or other plant extracts. nih.gov In synthetic organic chemistry, the technique is crucial for monitoring the progress of a reaction. By analyzing small aliquots of the reaction mixture, chemists can confirm the formation of this compound as an intermediate product and check for the presence of starting materials or byproducts, thus allowing for the optimization of reaction conditions.

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of this compound. Unlike GC, HPLC is performed in the liquid phase, making it suitable for less volatile or thermally sensitive compounds. It is widely used to determine the purity of a sample by separating the target compound from any impurities. rsc.org

Furthermore, since the carbon atom at the 4th position is a chiral center, this compound exists as a pair of enantiomers: (R)-4-Hydroxypentan-2-one and (S)-4-Hydroxypentan-2-one. Chiral HPLC, which uses a stationary phase capable of differentiating between enantiomers, is a critical technique for separating and quantifying these isomers. This separation is essential for stereoselective synthesis and for studying the specific biological activities of each enantiomer.

Table 2: Illustrative HPLC Conditions for Purity Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Gradient of Water and Acetonitrile or Methanol |

| Detector | UV (at a low wavelength, e.g., 210 nm) or Refractive Index (RI) |

| Flow Rate | 1.0 mL/min |

This table provides a general example of HPLC parameters that could be adapted for the purity assessment of polar organic compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment.

Spectroscopic Characterization Methods

Spectroscopic methods involve the interaction of electromagnetic radiation with a sample to provide detailed structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the molecular structure of an organic compound. guidechem.com It provides information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to characterize this compound, confirming the connectivity of atoms and the presence of key functional groups. nih.gov

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons in a molecule, the electronic environment of each proton, and how many neighboring protons each one has. The ¹H NMR spectrum of this compound displays distinct signals that correspond to each unique proton environment in the molecule.

The position of the hydroxyl (-OH) proton signal is particularly noteworthy. Its chemical shift can vary significantly depending on the solvent, sample concentration, and temperature due to hydrogen bonding. reddit.com The signal is often broad and may not show coupling to adjacent protons. The presence of the hydroxyl group can be confirmed by a "D₂O shake," where adding a drop of deuterium (B1214612) oxide to the NMR tube results in the disappearance of the -OH signal due to proton-deuterium exchange. This confirms the location of the hydroxyl group at the C4 position. researchgate.net

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(O)CH₃ (H at C1) | ~2.2 | Singlet (s) | 3H |

| -CH₂- (H at C3) | ~2.6 | Doublet of Doublets (dd) | 2H |

| -CH(OH)- (H at C4) | ~4.1 | Multiplet (m) | 1H |

| -CH₃ (H at C5) | ~1.2 | Doublet (d) | 3H |

| -OH | Variable (typically 2-5) | Broad Singlet (br s) | 1H |

This table outlines the expected chemical shifts, splitting patterns (multiplicity), and relative number of protons (integration) for each signal in the ¹H NMR spectrum of this compound, based on standard chemical shift ranges. msu.eduorgchemboulder.comorgchemboulder.com

Nuclear Magnetic Resonance (NMR) Spectroscopy.

13C NMR for Carbonyl Carbon Identification and Structural Elucidation

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful tool for determining the carbon skeleton of a molecule. In this compound, each of the five carbon atoms is in a unique chemical environment, resulting in five distinct signals in the 13C NMR spectrum.

The carbonyl carbon (C=O) of the ketone functional group is particularly deshielded due to the electronegativity of the oxygen atom and typically resonates at a high chemical shift (δ) value, generally in the range of 190-220 ppm. weebly.com This characteristic downfield shift makes the carbonyl carbon easily identifiable. The other carbon atoms in this compound will appear at lower chemical shifts. For instance, the carbon atom bonded to the hydroxyl group (CH-OH) would be expected in the 50-90 ppm range. pdx.edu The remaining aliphatic carbons would appear at even lower chemical shifts, typically between 0 and 50 ppm. libretexts.org

| Carbon Atom | Chemical Environment | Predicted Chemical Shift (ppm) |

|---|---|---|

| C1 | CH3 adjacent to C=O | ~30 |

| C2 | C=O (ketone) | >200 |

| C3 | CH2 | ~50 |

| C4 | CH(OH) | ~65 |

| C5 | CH3 adjacent to CH(OH) | ~25 |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Complex Mixture Analysis

For more complex molecules or mixtures, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques provide greater resolution by spreading the signals across two frequency axes. wikipedia.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment identifies direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu In an HSQC spectrum of this compound, cross-peaks would connect the proton signals with their corresponding carbon signals, confirming which protons are bonded to which carbons. The carbonyl carbon, having no directly attached protons, would not show a correlation in the HSQC spectrum. youtube.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Detection

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are recorded as a spectrum.

The FTIR spectrum of this compound is characterized by two prominent absorption bands corresponding to its two functional groups:

O-H Stretch: A broad and strong absorption band is typically observed in the region of 3200-3600 cm⁻¹ for the hydroxyl (-OH) group. The broadening is a result of hydrogen bonding.

C=O Stretch: A sharp and intense absorption band appears in the range of 1700-1750 cm⁻¹ for the carbonyl (C=O) group of the ketone.

The presence of these two distinct peaks in the FTIR spectrum provides strong evidence for the presence of both hydroxyl and ketone functional groups in the molecule.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | Strong, Broad |

| Carbonyl (C=O) | C=O Stretch | 1700-1750 | Strong, Sharp |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The molecular formula of this compound is C₅H₁₀O₂, giving it a molecular weight of approximately 102.13 g/mol . nist.govnist.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 102. Subsequent fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for ketones and alcohols include alpha-cleavage (cleavage of the bond adjacent to the carbonyl or hydroxyl group) and dehydration (loss of a water molecule).

| Ion | m/z | Identity |

|---|---|---|

| [M]⁺ | 102 | Molecular Ion |

| [M - CH₃]⁺ | 87 | Loss of a methyl group |

| [M - H₂O]⁺ | 84 | Loss of water |

| [CH₃CO]⁺ | 43 | Acylium ion |

Other Analytical Considerations

Optical Rotation for Chiral Analysis

This compound possesses a chiral center at the fourth carbon atom (the carbon bearing the hydroxyl group). This means it can exist as a pair of enantiomers, (R)-4-Hydroxypentan-2-one and (S)-4-Hydroxypentan-2-one. nih.govnih.gov Enantiomers are non-superimposable mirror images of each other and exhibit optical activity, meaning they rotate the plane of plane-polarized light. purdue.edu

A polarimeter is used to measure the optical rotation of a chiral compound. libretexts.org The two enantiomers of this compound will rotate plane-polarized light by equal amounts but in opposite directions. One enantiomer will be dextrorotatory (+), rotating the light clockwise, while the other will be levorotatory (-), rotating it counterclockwise. purdue.edu A racemic mixture, which contains equal amounts of both enantiomers, will be optically inactive as the rotations cancel each other out. libretexts.org The specific rotation, [α], is a characteristic physical property of a chiral compound and can be used to determine the enantiomeric purity of a sample.

TLC Separation for Purity and Compound Isolation

Thin-Layer Chromatography (TLC) is a fundamental chromatographic technique extensively utilized for the qualitative analysis of this compound. Its applications include assessing the purity of synthesized or isolated samples, monitoring the progress of chemical reactions involving this compound, and serving as a preliminary step for the development of more complex chromatographic methods. In preparative formats, TLC can also be employed for the small-scale isolation of pure this compound from reaction mixtures or natural extracts.

The separation on a TLC plate is governed by the principle of differential partitioning of the analyte between a solid stationary phase and a liquid mobile phase. For a moderately polar compound like this compound, which contains both a hydroxyl and a ketone functional group, a normal-phase TLC system is typically employed.

Stationary Phase: The most common stationary phase for the analysis of this compound is silica (B1680970) gel (SiO₂). The polar silanol (B1196071) groups on the surface of the silica gel interact with the polar functional groups of the compound, primarily through hydrogen bonding with the hydroxyl group and dipole-dipole interactions with the carbonyl group.

Mobile Phase Selection: The choice of the mobile phase, or eluent, is critical for achieving optimal separation. The polarity of the mobile phase is adjusted to control the movement of this compound up the TLC plate. A mobile phase that is too polar will cause the compound to travel with the solvent front, resulting in a high retention factor (Rƒ) and poor separation from other components. Conversely, a mobile phase that is not polar enough will result in the compound remaining at the baseline (low Rƒ).

A mixture of a nonpolar solvent and a moderately polar solvent is typically used. Common solvent systems for compounds with similar polarity to this compound include mixtures of hexanes and ethyl acetate (B1210297), or dichloromethane (B109758) and methanol. The ratio of these solvents is optimized to achieve an Rƒ value ideally between 0.3 and 0.7 for good resolution.

Visualization: Since this compound is not colored and does not possess a sufficiently conjugated system to be visible under standard UV light (254 nm), a chemical staining agent is required for visualization. Several stains are effective for detecting ketones and alcohols:

p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups, including alcohols and ketones, to produce colored spots upon heating.

Vanillin (B372448) Stain: Similar to the p-anisaldehyde stain, a solution of vanillin in acidic ethanol (B145695) can be used to visualize a wide range of compounds, including β-hydroxy ketones.

Potassium Permanganate (KMnO₄) Stain: This stain is useful for detecting compounds that can be oxidized, such as the hydroxyl group in this compound. The compound will appear as a yellow or brown spot on a purple background.

The following table summarizes typical TLC conditions for the analysis of this compound:

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 2:1, 1:1, or 1:2 v/v) |

| Dichloromethane:Methanol (e.g., 98:2, 95:5 v/v) | |

| Visualization | p-Anisaldehyde stain followed by heating |

| Vanillin stain followed by heating | |

| Potassium Permanganate (KMnO₄) stain | |

| Expected Rƒ | 0.3 - 0.7 (highly dependent on the exact mobile phase composition) |

Purity Assessment: TLC is a rapid and effective method for assessing the purity of a this compound sample. A pure sample should ideally present as a single spot on the TLC plate after development and visualization. The presence of multiple spots indicates the presence of impurities. By co-spotting the sample with a known standard of this compound, the identity of the main spot can be confirmed.

Compound Isolation (Preparative TLC): For the isolation of small quantities of this compound, preparative TLC (prep-TLC) can be utilized. This technique employs thicker layers of silica gel on larger plates to accommodate a greater amount of sample. The sample is applied as a continuous band across the origin of the plate. After development, the band corresponding to this compound is identified (often by visualizing a small section of the plate or by co-spotting a standard on the edge). The silica gel containing the desired compound is then carefully scraped from the plate. The this compound is subsequently extracted from the silica gel using a polar solvent, such as ethyl acetate or methanol. Filtration to remove the silica particles followed by solvent evaporation yields the purified compound.

The following table outlines the general steps for the isolation of this compound using preparative TLC:

| Step | Procedure |

| 1. Sample Application | Dissolve the crude sample in a minimal amount of a volatile solvent and apply it as a narrow band onto the baseline of a preparative TLC plate. |

| 2. Development | Place the plate in a sealed chamber containing an optimized mobile phase (e.g., Hexane:Ethyl Acetate). Allow the solvent to ascend the plate until it is near the top. |

| 3. Visualization | Visualize the separated bands using a non-destructive method if possible, or by staining a small portion of the plate. Mark the band corresponding to this compound. |

| 4. Scraping | Carefully scrape the silica gel of the marked band from the plate. |

| 5. Extraction | Transfer the collected silica gel to a flask and add a polar solvent (e.g., ethyl acetate or methanol) to dissolve the compound. |

| 6. Filtration & Concentration | Filter the mixture to remove the solid silica gel. Evaporate the solvent from the filtrate to obtain the purified this compound. |

Iv. Computational Chemistry and Mechanistic Studies

Quantum Mechanical and Molecular Modeling Investigations

Computational chemistry provides powerful tools for understanding the structure, reactivity, and electronic properties of molecules like 4-Hydroxypentan-2-one. Through quantum mechanical calculations and molecular modeling, researchers can investigate aspects of its behavior that are difficult to observe experimentally.

Conformational Analysis and Stereochemical Influence

The three-dimensional arrangement of a molecule, or its conformation, significantly influences its physical properties and chemical reactivity. Computational studies are employed to explore the various stable conformations of molecules and the energy barriers between them. nih.gov For chiral molecules such as this compound, this analysis is crucial for understanding stereochemical influence in reactions.

The stereoselectivity in chemical reactions is often dictated by subtle energetic differences between possible pathways. nih.gov Computational models can elucidate the origins of this selectivity, which may arise from factors like the distortion of molecular rings or steric effects of nonpolar groups. nih.gov The conformation of substituents and their electronic interactions with a reaction partner are critical elements that influence the stereochemical outcome. nih.gov

Transition State Characterization in Reaction Mechanisms

Quantum theoretical calculations are instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the characterization of transition states. A study on the gas-phase reaction of this compound (4H2P) with hydroxyl (OH) radicals utilized high-level computational methods, specifically CCSD(T)/cc-pVTZ//BH&HLYP/cc-pVTZ, to evaluate the potential energy diagram for five different reaction pathways. researchgate.net

The research focused on hydrogen abstraction mechanisms, identifying the transition states for the removal of a hydrogen atom from various positions on the this compound molecule. researchgate.net By calculating thermodynamic quantities such as reaction enthalpy and Gibbs free energy, the study determined that the most favorable pathway is the abstraction of a hydrogen atom from the –CH group located adjacent to the hydroxyl group, as this path has the minimum barrier height. researchgate.net Theoretical rate coefficients for these abstraction pathways were computed using Canonical Variational Transition State Theory (CVT) with small-curvature tunneling (SCT) corrections. researchgate.net

| Computational Method | Focus of Study | Key Finding |

|---|---|---|

| CCSD(T)/cc-pVTZ//BH&HLYP/cc-pVTZ | Gas-phase reaction of this compound with OH radicals | Hydrogen abstraction from the –CH group adjacent to the hydroxyl group is the dominant and most favorable reaction pathway. researchgate.net |

| Canonical Variational Transition State Theory (CVT) with small-curvature tunneling (SCT) | Calculation of theoretical rate coefficients | Provided temperature-dependent kinetics for five different abstraction pathways. researchgate.net |

Computational Studies on Facial Selectivity in Radical Additions

Facial selectivity describes the preferential attack of a reagent on one of the two faces of a planar or near-planar molecule. Computational studies can predict and explain this selectivity by analyzing steric and electronic interactions between the reactants. nih.gov While specific studies on radical additions to this compound were not detailed in the provided sources, the principles of such investigations are well-established. nih.gov

These computational explorations indicate that stereoselectivity is a complex interplay of multiple factors. nih.gov The conformations of substituents, along with both steric and electronic interactions between the diene and dienophile (or radical and substrate), collectively determine the preferred face for the addition. nih.gov

Molecular Docking and Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org It is widely used in drug discovery to understand how small molecules like this compound might interact with biological targets such as proteins. rjptonline.org

Interaction with Drug Target Proteins (e.g., K-Ras protein)

The Kirsten rat sarcoma viral oncogene (KRAS) protein is a crucial target in cancer therapy due to its role in regulating cell growth and differentiation. nih.gov In-silico molecular docking studies have been performed to investigate the interaction of this compound with the K-Ras protein. researchgate.net These computational screening methods help identify natural compounds that have the potential to act as inhibitors for such protein targets. rjptonline.orgresearchgate.net The analysis involves placing the ligand (this compound) into the binding site of the protein and evaluating the interaction. researchgate.net Research has shown that this compound has a significant interaction with the K-Ras protein, suggesting its potential as a basis for developing anticancer agents. researchgate.net

Binding Energy and Hydrogen Bonding Analysis

The stability of a protein-ligand complex is quantified by its binding energy, with a more negative value indicating a stronger and more stable interaction. nih.gov For this compound, the interaction with the K-Ras protein was calculated to have a least free binding energy of -5.22 Kcal/mol and an inhibition constant of 148.89 µM. researchgate.net

Hydrogen bonds are critical non-covalent interactions that play a key role in stabilizing the ligand within the protein's binding pocket. plos.org The analysis of the docked complex of this compound and K-Ras revealed the formation of six hydrogen bonds, contributing significantly to the stability of the interaction. researchgate.net The optimization of hydrogen bonding and hydrophobic interactions at the target-ligand interface is a hallmark of molecular recognition and is crucial for determining the biological activity of a compound. plos.org

| Ligand | Protein Target | Binding Energy (Kcal/mol) | Inhibition Constant (µM) | Number of Hydrogen Bonds |

|---|---|---|---|---|

| This compound | K-Ras protein | -5.22 | 148.89 | 6 researchgate.net |

Prediction of Mechanism of Action through In Silico Analysis

In silico analysis, which involves theoretical and computational chemistry methods, provides profound insights into the reaction mechanisms of chemical compounds. For this compound, computational studies have been instrumental in elucidating its behavior in specific chemical environments, particularly its atmospheric degradation pathways.

A significant area of research has been the mechanistic and kinetic study of the gas-phase reaction between this compound (also referred to as 4H2P) and hydroxyl (OH) radicals. Quantum theoretical calculations are employed to model this interaction, which is a key process in atmospheric chemistry. These studies evaluate the potential energy surface for various possible reaction pathways.

One such study utilized the CCSD(T)/cc-pVTZ//BH&HLYP/cc-pVTZ level of theory to investigate five potential reaction pathways for the this compound + OH radical reaction. The primary mechanism explored is hydrogen abstraction, where the OH radical removes a hydrogen atom from one of five different sites on the this compound molecule.

The key findings from thermodynamic and kinetic analyses indicate that not all hydrogen abstraction pathways are equally favorable. The research demonstrates that the abstraction of a hydrogen atom from the carbon at the C4 position (the –CH group adjacent to the hydroxyl group) is the most dominant pathway. This preference is attributed to this pathway having the minimum energy barrier compared to the abstraction from other sites, such as the methyl (–CH3) or methylene (B1212753) (–CH2) groups.

Furthermore, these computational models predict the subsequent fate of the alkyl radical (CH3C(O)CH2C·(OH)CH3) formed from this dominant abstraction pathway. In an environment rich in nitric oxide (NO), this radical is predicted to decompose, leading to the formation of acetone (B3395972), nitrogen dioxide (NO2), and other products.

Table 1: Predicted Reaction Pathways for this compound with OH Radical

| Reaction Pathway | Description | Energetic Favorability |

|---|---|---|

| Pathway 1 | H-abstraction from the C1 methyl group | Less Favorable |

| Pathway 2 | H-abstraction from the C3 methylene group | Less Favorable |

| Pathway 3 | H-abstraction from the C4 methine group | Most Favorable / Dominant Pathway |

| Pathway 4 | H-abstraction from the C5 methyl group | Less Favorable |

Thermochemical Data and Energy Calculations

Thermochemical data are essential for understanding the stability, energy content, and reactivity of a chemical compound. These values are often determined through experimental calorimetry or, increasingly, through high-level computational calculations. For this compound, key thermochemical parameters have been cataloged in databases such as those provided by the National Institute of Standards and Technology (NIST) and Cheméo. nist.govchemeo.com

These databases provide crucial information on the energetic properties of the molecule, which is fundamental for predicting its behavior in chemical reactions and for process design in industrial applications.

Table 2: Selected Thermochemical Properties of this compound

| Property | Symbol | Value | Units | Source |

|---|---|---|---|---|

| Standard Enthalpy of Formation (gas) | ΔfH°gas | -438.9 ± 4.3 | kJ/mol | Cheméo chemeo.com |

| Standard Gibbs Free Energy of Formation | ΔfG° | -328.69 | kJ/mol | Cheméo chemeo.com |

Enthalpy Changes (ΔrH°) for Specific Reactions

The enthalpy of reaction (ΔrH°) quantifies the amount of heat absorbed or released during a chemical reaction under constant pressure. This value is critical for assessing the feasibility and thermal profile of a chemical transformation.

The NIST Chemistry WebBook provides reaction thermochemistry data for this compound. nist.gov One specific reaction documented involves the hydrolysis of 5-(acetyloxy)-2-pentanone to form this compound and acetic acid. nist.govnist.gov

Reaction: C7H12O3 (5-(acetyloxy)-2-pentanone) + H2O (Water) → C5H10O2 (this compound) + C2H4O2 (Acetic acid) nist.gov

The thermochemical data for this specific hydrolysis reaction are compiled by the NIST Standard Reference Database. nist.gov While the precise enthalpy value is contained within the database, the documentation of this reaction provides a clear example of the application of thermochemical principles to understand the formation of this compound from a related precursor.

V. Biological Relevance and Applications in Advanced Materials

Biochemical Pathways and Natural Product Studies

4-Hydroxypentan-2-one has been identified as a naturally occurring phytochemical. Notably, it has been successfully isolated from the leaves of Jacaranda mimosifolia. researchgate.net In one study, the compound was extracted using an acetone-based method and purified via silica (B1680970) gel column chromatography. researchgate.net While its presence is confirmed in Jacaranda mimosifolia, its occurrence in other plant species such as Mangifera indica is not substantiated in available scientific literature, which has extensively cataloged other phytochemicals like mangiferin (B1668620) and various phenolic compounds within that species. researchgate.netnih.gov

| Natural Source | Compound | Reference |

| Jacaranda mimosifolia (leaves) | This compound | researchgate.net |

This compound is recognized chemically as a hydroxyketone, a functional group arrangement that suggests its potential involvement as an intermediate in various biochemical transformations. guidechem.com However, detailed elucidation of its specific roles within endogenous metabolic pathways in organisms is an area that requires further research. Its primary recognition in a biochemical context comes from its utility as a synthetic building block rather than as a well-documented metabolite in major pathways.

In the field of organic synthesis, this compound serves as a valuable precursor and building block for the creation of more complex molecules. guidechem.com Its bifunctional nature, containing both a ketone and a hydroxyl group, allows for a variety of chemical reactions. This versatility makes it a useful starting material in the pharmaceutical and fragrance industries for the synthesis of diverse compounds. guidechem.com

The de novo biosynthesis of Vitamin B6 (as pyridoxal (B1214274) 5'-phosphate) in organisms like Escherichia coli is a well-studied pathway. core.ac.uknih.gov This process involves the condensation of two key precursors: 4-(phosphohydroxy)-L-threonine and 1-deoxy-D-xylulose-5-phosphate (DXP). core.ac.uk These molecules assemble to form the foundational pyridine (B92270) ring of Vitamin B6. nih.govresearchgate.net A direct metabolic role for this compound as a precursor or intermediate in this specific biosynthetic pathway is not described in the scientific literature. The established precursors are structurally distinct from this hydroxyketone.

Antimicrobial and Cytotoxic Activity Research

Research has demonstrated the cytotoxic potential of this compound against human colorectal cancer cells. researchgate.net In a study utilizing the HCT-15 cell line, purified this compound isolated from Jacaranda mimosifolia exhibited significant cytotoxic activity. researchgate.net The half-maximal inhibitory concentration (IC50) value was determined to be 100 µg/ml. researchgate.net

Further investigation into its mechanism of action was performed using in silico molecular docking analyses. These studies suggested that the cytotoxic activity of this compound may be attributed to its interaction with and inhibition of the K-Ras protein, a key molecule implicated in cancer cell signaling pathways. researchgate.net The analysis predicted a strong interaction, with a binding energy of -5.22 Kcal/mol and an inhibition constant of 148.89 µM. researchgate.net

| Compound | Cancer Cell Line | Cancer Type | IC50 Value | Reference |

| This compound | HCT-15 | Colorectal Cancer | 100 µg/ml | researchgate.net |

Cytotoxic Effects Against Cancer Cell Lines (e.g., Colorectal Cancer, HCT-15).

IC50 Value Determination and Cell Viability Assays (MTT assay)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. This value is commonly determined using cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that assesses a cell's metabolic activity. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow salt into purple formazan (B1609692) crystals. The concentration of the formazan, which is measured spectrophotometrically, is directly proportional to the number of living cells.

Despite the widespread use of this technique for evaluating the cytotoxic potential of chemical compounds, specific studies detailing the IC50 values of this compound against various cancer cell lines are not available in the reviewed scientific literature. Therefore, no data table of its specific cytotoxic activity can be provided.

Molecular Mechanism of Action in Cancer Cells

Understanding the molecular mechanism of action is fundamental to developing targeted cancer therapies. This often involves investigating how a compound induces apoptosis (programmed cell death), affects the cell cycle, or interferes with specific signaling pathways crucial for cancer cell proliferation and survival. Key mechanisms frequently explored include the activation of caspases, the release of cytochrome c from mitochondria, and the modulation of pro-apoptotic and anti-apoptotic proteins.

However, research specifically elucidating the molecular mechanism of action for this compound in cancer cells has not been identified in the available literature.

Antimicrobial Properties Against Bacteria (Gram-positive and Gram-negative)

The evaluation of a compound's antimicrobial properties typically involves determining its minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) species. These tests are crucial for the discovery of new antimicrobial agents.

Specific studies assessing the antimicrobial activity of this compound against either Gram-positive or Gram-negative bacteria are not present in the surveyed scientific literature.

Disruption of Bacterial Cell Membranes

One of the primary mechanisms by which antimicrobial agents exert their effects is through the disruption of the bacterial cell membrane's integrity. This action can lead to the leakage of essential intracellular components and ultimately, cell death. Assays to confirm this mechanism include membrane potential-sensitive dyes and electron microscopy. As there is no documented evidence of this compound possessing antimicrobial properties, there is likewise no research into its potential mechanism of action, such as the disruption of bacterial cell membranes.

Synergistic Effects with Preservatives

In various industrial applications, chemical compounds can be used in combination with standard preservatives to enhance their efficacy, a phenomenon known as synergism. This can allow for lower concentrations of preservatives, reducing potential toxicity while maintaining or improving antimicrobial protection. There is currently no available research or data concerning the potential synergistic effects of this compound when combined with other preservatives.

Role as a Precursor in Advanced Organic and Medicinal Chemistry

Synthesis of Chiral Pharmaceuticals and Fine Chemicals

In the field of organic synthesis, this compound is recognized as a versatile building block. guidechem.com Its bifunctional nature, containing both a hydroxyl and a ketone group, allows it to serve as a precursor for the synthesis of more complex molecules. guidechem.com Its utility has been noted in the pharmaceutical and fragrance industries. guidechem.com

While it is established as a useful intermediate in organic chemistry, specific, detailed examples of its application as a direct precursor in the synthesis of named chiral pharmaceuticals are not extensively documented in the available literature. The synthesis of complex chiral molecules often relies on "privileged building blocks," such as protected 4-hydroxycyclopentenones, which are cyclic analogs and structurally distinct from the linear this compound. nih.gov

Development of New Therapeutic Agents

This compound is identified as a precursor for the synthesis of various compounds within the pharmaceutical industry. guidechem.com Its potential biological activities have been a subject of interest in medicinal chemistry research. guidechem.com Investigations have explored its potential cytotoxic properties against cancer cells, with some research indicating it may have applications as an anti-colorectal cancer agent.

Furthermore, the compound has been noted for its use in the synthesis of pyrimidine (B1678525) compounds, a class of molecules that have been explored for their role as vaccine adjuvants. However, detailed research findings or specific therapeutic agents that have been fully developed from this precursor are not extensively detailed in the available literature.

Building Block for Complex Organic Molecules